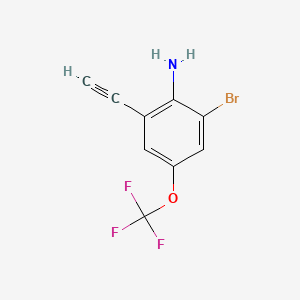
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of aniline, featuring a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Products include quinones or reduced amines.
Scientific Research Applications
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The ethynyl group can form strong bonds with target molecules, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the ethynyl group.
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline: Similar structure but has a methyl group instead of an ethynyl group.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains an additional bromine atom.
Uniqueness
2-Bromo-6-ethynyl-4-(trifluoromethoxy)aniline is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C9H5BrF3NO |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
2-bromo-6-ethynyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H5BrF3NO/c1-2-5-3-6(15-9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
InChI Key |
YBJGFGBAMDMORO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)OC(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


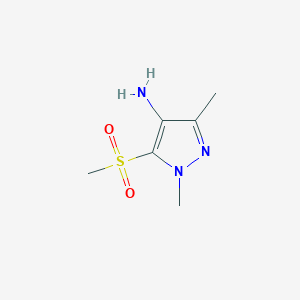
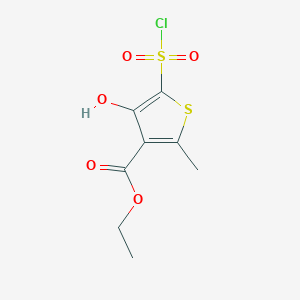
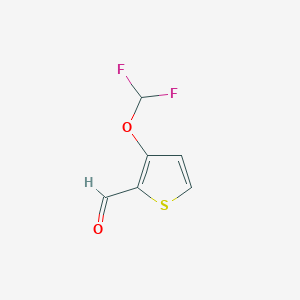

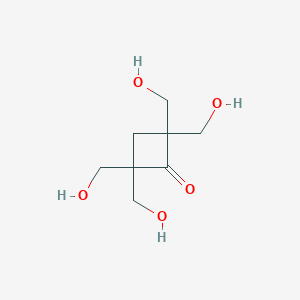
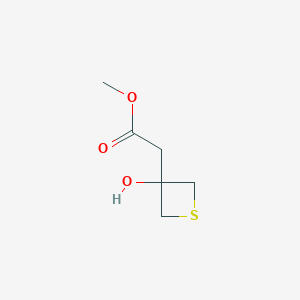
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

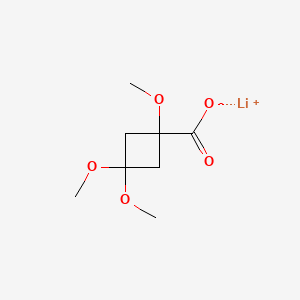
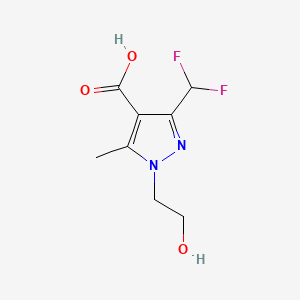
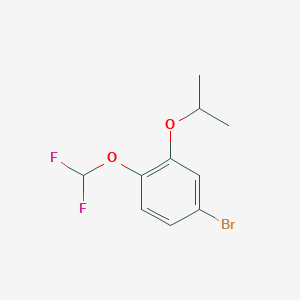

![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

